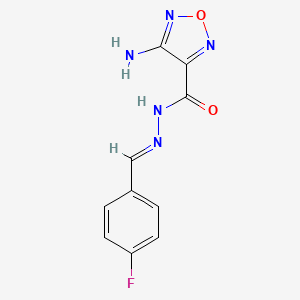

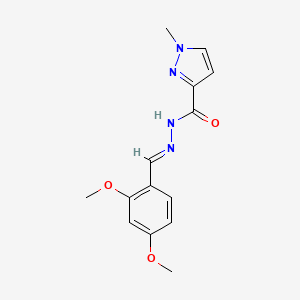

![molecular formula C16H10F3NO2 B5596422 N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596422.png)

N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzofuran derivatives often involves cyclocondensation reactions, utilizing carbohydrazones and thioglycolic acid in DMF (dimethylformamide) or condensation of benzofuran carbohydrazides with various substituted aromatic aldehydes in ethanol (Idrees, Kola, & Siddiqui, 2019). These methodologies could potentially be adapted for the synthesis of N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, indicating a versatile approach to accessing this and related compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide often features specific orientations and conformations influenced by their functional groups. For instance, the crystal structures of related N-[2-(trifluoromethyl)phenyl]benzamides show varied dihedral angles between benzene rings, influencing the overall molecular conformation (Suchetan, Suresha, Naveen, & Lokanath, 2016). These structural insights are crucial for understanding the reactivity and interaction potential of N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide.

Chemical Reactions and Properties

Benzofuran derivatives, including those structurally related to N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, participate in various chemical reactions, highlighting their reactivity and potential for functionalization. For example, the synthesis and characterization of benzofuran- and dihydrobenzofuran-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents indicate the chemical versatility of this class of compounds (Choi et al., 2015). These reactions are essential for developing new molecules with targeted biological activities.

Physical Properties Analysis

The physical properties of benzofuran derivatives can be influenced by the presence of specific functional groups. For instance, the introduction of a trifluoromethyl group can affect the compound's density, melting point, and solubility, which are critical parameters for the compound's application in various fields. The detailed physical properties of N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide specifically would require empirical studies to fully understand its behavior in different environments.

Chemical Properties Analysis

The chemical properties of N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, such as its reactivity, stability, and interactions with other molecules, are central to its potential applications. Studies on related compounds suggest that the benzofuran moiety and the trifluoromethyl group can significantly influence these properties, affecting everything from biological activity to the potential for synthesis of derivatives (Palanki et al., 2000).

Wissenschaftliche Forschungsanwendungen

Inhibition of NF-kappaB and AP-1 Gene Expression

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide derivatives have been studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. These compounds have potential oral bioavailability and show activity in cell-based assays. Substitutions at various positions of the pyrimidine ring have been explored to optimize the compound's activity and gastrointestinal permeability. The carboxamide group at the 5-position is critical for activity, and certain analogues exhibit comparable in vitro activity and improved permeability compared to the lead compound (Palanki et al., 2000).

Neuroprotective and Antioxidant Effects

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. These compounds offer considerable protection against NMDA-induced excitotoxic neuronal cell damage. Compound 1f, in particular, exhibited potent neuroprotective action comparable to memantine, a well-known NMDA antagonist. Additionally, compound 1j demonstrated significant anti-excitotoxic effects and moderate antioxidant activity, suggesting the potential of benzofuran-2-carboxamide derivatives in neuroprotection and oxidative stress mitigation (Cho et al., 2015).

Anti-inflammatory, Analgesic, and Antipyretic Activities

Benzofuran-2-carboxamide derivatives have been synthesized using a microwave-assisted one-pot approach and evaluated for their in vivo anti-inflammatory, analgesic, and antipyretic activities. This study highlights the biological and medicinal significance of benzofuran-2-carboxamides, with some derivatives exhibiting potent activities of interest (Xie et al., 2014).

Sigma Receptors Selective Ligands

Novel benzofuran-2-carboxamide ligands have been synthesized for their selectivity towards sigma receptors. These ligands exhibit high affinity at the sigma-1 receptor, suggesting their potential application in developing therapeutic agents targeting sigma receptors. Ligand selectivity and affinity were significantly influenced by the substitution patterns on the benzofuran ring (Marriott et al., 2012).

Anticancer Agents and NF-κB Inhibitors

A range of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been developed as novel scaffolds for anticancer agents and inhibitors of NF-κB activity. These derivatives exhibit potent cytotoxic activities against several human cancer cell lines and inhibit LPS-induced NF-κB transcriptional activity, indicating their potential as anticancer agents with NF-κB inhibitory properties (Choi et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO2/c17-16(18,19)11-6-2-3-7-12(11)20-15(21)14-9-10-5-1-4-8-13(10)22-14/h1-9H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIZOHKSKDCHBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641003 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)

![4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5596373.png)

![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)

![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5596387.png)

![1-(3,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5596407.png)

![2-[(2-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5596429.png)

![2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5596440.png)